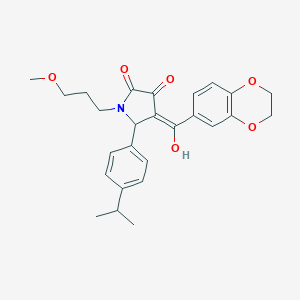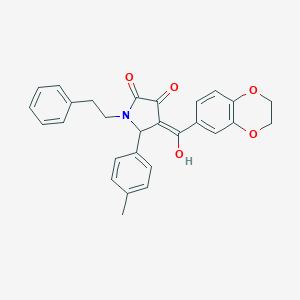![molecular formula C25H30N2O6 B266746 (E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266746.png)
(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, commonly known as DMAP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMAP is a pyrrolidine-based compound that is used as a catalyst in organic synthesis reactions.
Aplicaciones Científicas De Investigación
DMAP has been extensively studied for its potential applications in various scientific fields, including organic synthesis, pharmaceuticals, and material science. DMAP is commonly used as a catalyst in organic synthesis reactions, where it can accelerate the rate of chemical reactions and improve the yield of desired products. DMAP has also been studied for its potential applications in drug discovery, where it can be used to synthesize new compounds with potential therapeutic properties.
Mecanismo De Acción
DMAP acts as a nucleophilic catalyst, which means that it can donate an electron pair to a reactant and form a new chemical bond. DMAP can also act as a Lewis base, which means that it can accept an electron pair from a reactant and form a new chemical bond. These properties make DMAP an effective catalyst in various organic synthesis reactions.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that DMAP may have potential anti-inflammatory and anti-cancer properties. More research is needed to fully understand the biochemical and physiological effects of DMAP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAP as a catalyst in organic synthesis reactions is that it is highly effective and can improve the yield of desired products. However, DMAP can also be toxic in high concentrations, which can limit its use in certain lab experiments. Additionally, DMAP can be expensive and difficult to obtain, which can also limit its use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on DMAP. One area of research could focus on improving the synthesis methods for DMAP, which could make it more accessible and cost-effective for use in various scientific fields. Another area of research could focus on exploring the potential therapeutic properties of DMAP, particularly in the areas of anti-inflammatory and anti-cancer treatments. Additionally, more research is needed to fully understand the biochemical and physiological effects of DMAP, which could lead to new applications in various scientific fields.
Métodos De Síntesis
DMAP can be synthesized through a multistep process that involves the reaction of pyrrolidine with various reagents. The most common method of synthesizing DMAP involves the reaction of pyrrolidine with 2,3-dimethoxybenzaldehyde, followed by the addition of 3-dimethylaminopropylamine and 3-methoxybenzaldehyde. The resulting product is then treated with methanol to form DMAP.
Propiedades
Nombre del producto |
(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate |
|---|---|
Fórmula molecular |
C25H30N2O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O6/c1-26(2)13-8-14-27-21(18-11-7-12-19(32-4)24(18)33-5)20(23(29)25(27)30)22(28)16-9-6-10-17(15-16)31-3/h6-7,9-12,15,21,28H,8,13-14H2,1-5H3/b22-20+ |
Clave InChI |
YTUYGNCVYYGGPX-LSDHQDQOSA-N |
SMILES isomérico |
C[NH+](C)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
SMILES canónico |
C[NH+](C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266663.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266664.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266665.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266667.png)
![1-[2-(diethylazaniumyl)ethyl]-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2-phenyl-2H-pyrrol-4-olate](/img/structure/B266671.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266673.png)


![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)